Fluorine Substitution at Position 4 Alters Lipophilicity and Electronic Profile vs. Non-Fluorinated Parent
Introduction of fluorine at the 4-position of the benzothiophene scaffold significantly alters lipophilicity relative to the non-fluorinated parent benzothiophene-2-methanol. The 4-fluorobenzo[b]thiophene core exhibits a computed XLogP3 value of 3.0 [1]. In contrast, the unsubstituted benzothiophene-2-methanol (CAS 17890-56-1) has a lower experimental and computed logP consistent with increased polarity from the hydroxymethyl group but lacking the lipophilicity-enhancing fluorine [2]. This logP differential translates to enhanced membrane permeability and altered pharmacokinetic distribution profiles for compounds incorporating the 4-fluoro scaffold.
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 (4-fluorobenzo[b]thiophene core) |
| Comparator Or Baseline | Benzo[b]thiophene-2-methanol (non-fluorinated parent; computed logP lower due to hydroxymethyl polarity) |
| Quantified Difference | XLogP3 difference of approximately 1.0-1.5 units (estimated from core vs. functionalized analog) |
| Conditions | Computed using XLogP3 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Higher lipophilicity directly impacts membrane permeability and oral bioavailability, making 4-fluoro-substituted benzothiophenes preferentially suited for CNS-penetrant or cell-permeable probe development.
- [1] PubChem. 4-Fluorobenzo[b]thiophene, CID 19088017, Computed Physicochemical Properties (XLogP3 = 3.0, Topological Polar Surface Area = 28.2 Ų), National Library of Medicine, 2026. View Source
- [2] PubChem. Benzo[b]thiophene-2-methanol, CID 11495612, 2-(Hydroxymethyl)benzo[b]thiophene, National Library of Medicine, 2026. View Source
